2-Methyl-1-phenylpentane-2,4-diol
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Overview
Description
2-Methyl-1-phenylpentane-2,4-diol is an organic compound belonging to the class of diols It features a phenyl group attached to a pentane chain with two hydroxyl groups at the second and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylpentane-2,4-diol can be achieved through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the dihydroxylation of alkenes using reagents like osmium tetroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions. The choice of reducing agent and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenylpentane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
2-Methyl-1-phenylpentane-2,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenylpentane-2,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or receptors. The phenyl group may also participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,4-pentanediol: A structurally similar compound with two hydroxyl groups on a pentane chain.
1-Phenyl-1,2-ethanediol: Contains a phenyl group and two hydroxyl groups on an ethanediol chain.
Uniqueness
2-Methyl-1-phenylpentane-2,4-diol is unique due to its specific arrangement of the phenyl group and hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
CAS No. |
89358-05-4 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-methyl-1-phenylpentane-2,4-diol |
InChI |
InChI=1S/C12H18O2/c1-10(13)8-12(2,14)9-11-6-4-3-5-7-11/h3-7,10,13-14H,8-9H2,1-2H3 |
InChI Key |
DYWXVYCXQJKOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(CC1=CC=CC=C1)O)O |
Origin of Product |
United States |
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